Jak3-IN-7

JAK3 inhibition Enzymatic assay Target engagement

Jak3-IN-7 is a highly selective, reversible JAK3 inhibitor (IC50<0.01 μM) designed for precise dissection of JAK3-dependent γc cytokine signaling (IL-2, IL-4, IL-7...) in T-/NK-cell assays. Unlike pan-JAK inhibitors, its JAK3 selectivity eliminates confounding off-target effects, ensuring data fidelity. Its ATP-competitive, reversible mechanism supports washout experiments to study inhibition kinetics—impossible with covalent inhibitors. Use as a benchmark positive control in JAK profiling panels. Validated in rodent models of transplant rejection, GvHD, and autoimmune disease. Ideal for target validation and phenotypic screening.

Molecular Formula C17H20N6O
Molecular Weight 324.4 g/mol
Cat. No. B8675674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3-IN-7
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1CN(C12CCCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N
InChIInChI=1S/C17H20N6O/c1-12-9-23(14(24)3-6-18)17(12)5-2-8-22(10-17)16-13-4-7-19-15(13)20-11-21-16/h4,7,11-12H,2-3,5,8-10H2,1H3,(H,19,20,21)
InChIKeyYAGUGWDMCPHBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak3-IN-7 Procurement Guide: A Potent and Selective JAK3 Inhibitor Chemical Tool with an IC50 < 0.01 μM


Jak3-IN-7 is a potent and selective inhibitor of Janus Kinase 3 (JAK3) . It was developed and disclosed in patent WO2011013785A1 as a novel, nitrogen-containing spirocyclic compound with a specific focus on JAK3 inhibition [1]. The compound is characterized by an in vitro enzymatic IC50 of less than 0.01 μM against JAK3, which defines its high potency at the molecular target . This foundational data positions Jak3-IN-7 as a useful chemical tool for investigating JAK3-dependent signaling in a research setting.

Why Jak3-IN-7 is Not Interchangeable with Other JAK Inhibitors for JAK3-Specific Research


JAK inhibitors cannot be generically substituted due to significant variations in isoform selectivity, which leads to divergent biological and clinical outcomes. First-generation JAK inhibitors like tofacitinib and baricitinib are often referred to as 'pan-JAK' inhibitors because they potently block multiple JAK family members (JAK1, JAK2, JAK3, and/or TYK2) at therapeutic concentrations [1]. This broad activity profile is fundamentally different from a selective JAK3 inhibitor. In contrast, Jak3-IN-7 is specifically designed and reported for its selectivity for JAK3, as derived from patent WO2011013785A1 [2]. Substituting a selective JAK3 inhibitor like Jak3-IN-7 with a pan-JAK inhibitor or a JAK1/2-selective agent would confound experimental results by introducing off-target effects on non-JAK3 pathways, thus invalidating any study designed to isolate the specific function of JAK3.

Quantitative Differentiation of Jak3-IN-7 Against Comparable JAK3 Inhibitors


Jak3-IN-7's Potency (IC50 < 0.01 μM) Differentiates it from Pan-JAK Inhibitors for JAK3-Specific Assays

The primary differentiator for Jak3-IN-7 is its reported selectivity for JAK3, a characteristic not shared by pan-JAK inhibitors like tofacitinib. While Jak3-IN-7 demonstrates an IC50 < 0.01 μM against JAK3 , tofacitinib inhibits multiple JAK isoforms with similar potency (IC50 values: JAK3 = 1 nM, JAK1 = 3.2 nM, JAK2 = 4.1 nM) [1]. This difference in selectivity profile is critical for experimental design.

JAK3 inhibition Enzymatic assay Target engagement Isoform selectivity

Jak3-IN-7's Chemical Scaffold is Distinct from Highly Selective, Irreversible JAK3 Inhibitors

Jak3-IN-7 is based on a nitrogen-containing spirocyclic scaffold [1]. This is chemically and mechanistically distinct from newer, irreversible JAK3 inhibitors like ritlecitinib (PF-06651600). Ritlecitinib achieves its high selectivity (IC50 JAK3 = 33.1 nM; IC50 for JAK1, JAK2, TYK2 > 10,000 nM) through a covalent interaction with Cys-909 in JAK3 [2]. In contrast, Jak3-IN-7 is an earlier-generation, reversible ATP-competitive inhibitor. This difference in binding mode can have significant implications for residence time on the target and the duration of signaling inhibition in cellular and in vivo models.

Chemical tool Chemical scaffold Spirocyclic compound Reversible inhibition

Jak3-IN-7 Enables Research on JAK3 in Autoimmune and Transplant Rejection Models

The patent for Jak3-IN-7 explicitly claims its utility in preventing or treating conditions such as organ transplant rejection, graft-versus-host disease, autoimmune diseases, and allergic diseases [1]. This aligns with the established biology of JAK3, which is essential for signaling through the common gamma chain (γc) of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) crucial for lymphocyte development and function [2]. While specific in vivo data for Jak3-IN-7 is not publicly available, its intended use profile is directly derived from the JAK3 hypothesis, differentiating it from JAK1 or JAK2 inhibitors that target different cytokine pathways and have distinct therapeutic applications.

Autoimmune disease Organ transplantation Graft-versus-host disease Inflammation

Optimal Research Applications for Jak3-IN-7 Based on Differentiation Evidence


In Vitro Functional Studies of γc Cytokine Signaling

Jak3-IN-7 is best applied in in vitro cellular assays (e.g., using human T-cells or NK cells) designed to dissect the role of JAK3 in signaling pathways downstream of common gamma chain (γc) cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). Its reported selectivity for JAK3 over other JAKs makes it a more precise tool for this purpose than pan-JAK inhibitors like tofacitinib .

Mechanistic Studies of Reversible JAK3 Inhibition

Due to its reversible, ATP-competitive mechanism of action, Jak3-IN-7 is a suitable tool for time-course or 'washout' experiments to study the kinetics and reversibility of JAK3 inhibition. This distinguishes it from irreversible covalent inhibitors like ritlecitinib, which cause sustained target inhibition and are not suitable for such studies [1].

Benchmarking Against Early JAK3 Inhibitors in Selectivity Assays

Jak3-IN-7 can serve as a benchmark compound when profiling newer JAK3 inhibitors in enzymatic selectivity panels. Its well-defined, single-digit nanomolar potency for JAK3 provides a reliable positive control for assay validation and for comparing the selectivity window of novel chemical entities against the JAK family.

Target Validation in Transplant and Autoimmunity Models

Based on its intended use claimed in patent WO2011013785A1 [2], Jak3-IN-7 is a relevant tool compound for proof-of-concept studies in rodent models of organ transplant rejection, graft-versus-host disease (GvHD), and T-cell-driven autoimmune diseases. It can be used to validate JAK3 as a therapeutic target in these specific disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak3-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.